N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide
Description
N-Ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is a substituted phenoxy acetamide derivative characterized by an acetamide backbone with an ethyl group on the nitrogen atom. The phenoxy ring is substituted with a formyl group at position 5 and a methoxy group at position 2.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-11-6-9(7-14)4-5-10(11)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
DAFAAGMCORDKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 2-(5-formyl-2-methoxyphenoxy)acetic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: N-ethyl-2-(5-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-ethyl-2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: N-ethyl-2-(5-bromo-2-methoxyphenoxy)acetamide.
Scientific Research Applications
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide and related acetamide derivatives:
Structural and Functional Insights
- Reactivity: The 5-formyl group in the target compound distinguishes it from derivatives with nitro (e.g., NFTA) or amino substituents. This aldehyde moiety enables conjugation reactions, such as Schiff base formation, which are absent in methoxy- or chloro-substituted analogs .
- Lipophilicity: Ethyl and methoxy groups enhance lipophilicity compared to polar substituents like amino or nitro groups. For example, the chloro-ethoxy derivative (361.82 g/mol) exhibits higher logP values, favoring membrane permeability .
- Biological Activity: Anti-inflammatory/Analgesic: Amino-substituted analogs (e.g., N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide) demonstrate significant anti-inflammatory activity, attributed to hydrogen bonding with target enzymes . Carcinogenicity: Nitrofuran-containing acetamides (e.g., NFTA) induce organ-specific tumors, highlighting the impact of electron-withdrawing groups on toxicity profiles .
Pharmacological and Toxicological Profiles
- Target Compound: Limited direct data exist, but its formyl group may confer antioxidant or enzyme-inhibitory properties, as seen in related aldehydes .
- Chloro-Ethoxy Analog: The chloro substituent may enhance antimicrobial activity, as observed in chlorinated phenoxy acetamides .
Biological Activity
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including an ethyl group, a formyl group, and a methoxyphenoxy moiety. Its molecular formula is C_{13}H_{15}NO_4, with a molecular weight of 237.25 g/mol. The structural characteristics of this compound are essential for its biological activity, as they influence its interactions with biomolecules.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including the formation of the methoxyphenoxy group and subsequent acetamide formation. The process can be summarized as follows:
- Formation of the Methoxyphenol : Starting from 2-methoxyphenol, the formylation reaction introduces the formyl group at the 5-position.
- Acetamide Formation : The final step involves the reaction of the methoxyphenol derivative with ethyl acetate to yield this compound.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, analogues of this compound have demonstrated significant activity in assays targeting breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Covalent Bond Formation : The formyl group may react with nucleophilic sites on proteins or enzymes, altering their function.
- Influence on Enzyme Activity : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological evaluation of this compound and its analogues:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- In Vivo Evaluations : Preliminary in vivo studies suggest that certain derivatives can significantly reduce tumor growth in animal models, although further investigation is needed to confirm these findings.
- Comparative Analysis : A comparative study highlighted that compounds with similar structures but different substituents displayed varying levels of biological activity, suggesting that small changes in chemical structure can lead to significant differences in efficacy.
Applications and Future Directions
This compound holds potential not only as an anticancer agent but also in other therapeutic areas such as anti-inflammatory and analgesic applications. Ongoing research aims to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
